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molecular formula C12H8F2INO3S B8293723 4-(2,4-Difluorophenoxy)-3-iodobenzenesulfonamide

4-(2,4-Difluorophenoxy)-3-iodobenzenesulfonamide

Cat. No. B8293723
M. Wt: 411.16 g/mol
InChI Key: PXKOFSLSQKRAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321764B2

Procedure details

A solution of the product from Example 51B (2.8 g, 9.32 mmol) in dioxane (20.0 mL) at 0° C. was treated with concentrated hydrogen chloride (40 mL, 9.32 mmol), stirred for 15 minutes and treated with a solution of sodium nitrite (0.772 g, 11.19 mmol) in water (10 mL). The mixture was stirred for 1 hour at 0° C., treated with a solution of potassium iodide (3.10 g, 18.65 mmol) in water (10 mL) and stirred for 1 hour at ambient temperature. The mixture was partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium thiosulfate, water, saturated aqueous sodium chloride, dried (MgSO4), filtered, and concentrated. Purification by chromatography (silica gel, 0-60% ethyl acetate in hexane) afforded the title compound (2.24 g, 58%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.772 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([S:17]([NH2:20])(=[O:19])=[O:18])[CH:5]=[CH:6][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[F:16].Cl.N([O-])=O.[Na+].[I-:26].[K+]>O1CCOCC1.O>[F:16][C:10]1[CH:11]=[C:12]([F:15])[CH:13]=[CH:14][C:9]=1[O:8][C:7]1[CH:6]=[CH:5][C:4]([S:17]([NH2:20])(=[O:19])=[O:18])=[CH:3][C:2]=1[I:26] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
NC=1C=C(C=CC1OC1=C(C=C(C=C1)F)F)S(=O)(=O)N
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.772 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 0° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium thiosulfate, water, saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 0-60% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(OC2=C(C=C(C=C2)S(=O)(=O)N)I)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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